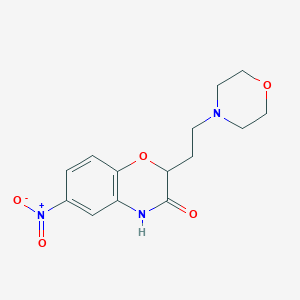

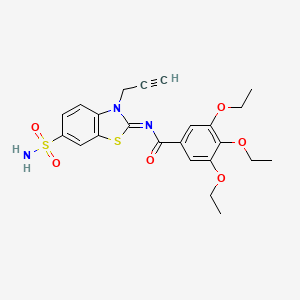

![molecular formula C22H38ClNO4 B2929541 Ethyl 1-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperidine-3-carboxylate hydrochloride CAS No. 1216734-89-2](/img/structure/B2929541.png)

Ethyl 1-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperidine-3-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ethyl 1-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperidine-3-carboxylate hydrochloride” is a complex organic compound. It contains an adamantane moiety, which is a type of diamond-like bulky polymer . Adamantane derivatives are known for their high reactivity, making them useful as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers .

Synthesis Analysis

The synthesis of adamantane derivatives involves various methods . One such method involves the use of palladium-based catalysts and triphenylphosphines for a Heck alkylation of 1-bromomethyl-adamantane with 1,3-pentadiene . Another method involves the direct inclusion of an adamantane moiety through the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane or 3,5-dimethyl-1,3-dehydroadamantane followed by the hydrolysis of the obtained esters .Molecular Structure Analysis

The molecular structure of adamantane derivatives can be quite complex. For example, unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . The structure of 1,2-dehydroadamantane (adamantene) is shown in the referenced article .Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization in various chemical reactions . For example, a Heck alkylation of 1-bromomethyl-adamantane with 1,3-pentadiene was carried out using tetrakis(triphenylphosphine)palladium as a catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives can vary widely depending on the specific compound. For example, in 1 H NMR spectra of certain compounds, the signals of 1 NH proton shift to a strong field of 4.05 ppm, which is probably due to the presence of electron-donating methyl substituents in the nodal positions of adamantane .Applications De Recherche Scientifique

Crystallography and Structural Analysis

The compound’s unique structure has been utilized in crystallography to understand molecular interactions and arrangements. Its adamantane moiety provides a rigid framework that can be useful in studying the crystal packing and stability of molecular crystals .

Pharmaceutical Development

Due to its structural complexity and potential bioactivity, this compound is of interest in pharmaceutical research. It could serve as a lead compound for the development of new therapeutic agents, particularly due to the presence of the adamantane group, which is known for its antiviral properties .

Nanotechnology

Adamantane derivatives are explored in nanotechnology for creating nanoscale building blocks. The rigidity and well-defined geometry of adamantane make it an excellent candidate for the design of molecular nanomaterials .

Material Science

In material science, the thermal stability imparted by the adamantane structure is valuable. This compound could be investigated for the development of heat-resistant polymers or coatings .

Catalysis

The adamantane moiety within this compound could be used to study catalytic processes, especially those requiring high thermal stability. It may act as a ligand or a stabilizing agent in various catalytic systems .

Drug Dosage Forms

The compound’s properties, such as a reduced melting point, can simplify the preparation of drug dosage forms by hot-melt extrusion. This is particularly beneficial in the pharmaceutical industry for the manufacturing of solid dosage forms .

Synthetic Chemistry

As a synthetic intermediate, this compound can be used to synthesize a wide range of adamantane derivatives. These derivatives have applications ranging from medicinal chemistry to materials science .

Fuel and Energy Research

Adamantane derivatives are known for their potential as high-energy fuels. This compound could be studied for its energy content and combustion properties, contributing to the development of more efficient fuels .

Mécanisme D'action

Mode of Action

It is known that adamantane derivatives often interact with their targets by fitting into hydrophobic pockets of proteins due to their lipophilic nature . This interaction can lead to changes in the protein’s function, which can have downstream effects on cellular processes .

Biochemical Pathways

Adamantane derivatives have been shown to affect various biochemical pathways depending on their specific functional groups

Orientations Futures

The future directions of research in adamantane chemistry involve those involving double-bonded adamantane derivatives . The synthesis of new isoselenocyanates with a longer linker between the NCSe group and adamantyl moiety is relevant . These compounds are promising for their potential applications in various fields, including the synthesis of bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers .

Propriétés

IUPAC Name |

ethyl 1-[3-(1-adamantylmethoxy)-2-hydroxypropyl]piperidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO4.ClH/c1-2-27-21(25)19-4-3-5-23(12-19)13-20(24)14-26-15-22-9-16-6-17(10-22)8-18(7-16)11-22;/h16-20,24H,2-15H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJMJWYZFFEGHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

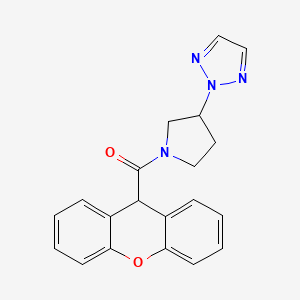

![9-(4-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2929461.png)

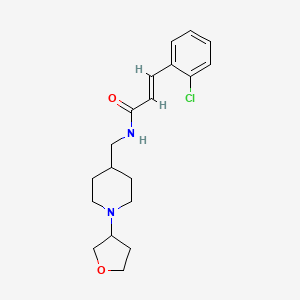

![N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2929463.png)

![2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2929464.png)

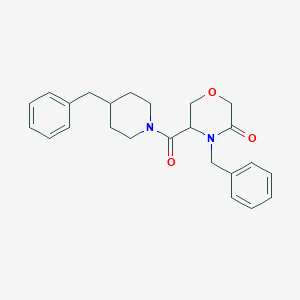

![(1R,5S)-N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2929465.png)

![2-[3-Methylbutan-2-yl(1,2-oxazol-3-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2929467.png)

![1-[(2-Methylpropyl)amino]propan-2-one hydrochloride](/img/structure/B2929477.png)